Scientific Field: Physical Chemistry
Summary of the Application: Ethyl 2-acetylnonanoate plays a role in the synthesis of ethanol from acetic acid, which can be obtained from renewable biomass . This process is beneficial for industrially massive synthesis of ethanol .
Methods of Application or Experimental Procedures: The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable . The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .
Scientific Field: Organic Chemistry
Summary of the Application: The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Methods of Application or Experimental Procedures: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Summary of the Application: Ethyl 2-acetylnonanoate can be used in the acetoacetic ester synthesis of ketones . This synthesis is beneficial for the production of methyl ketones .
Methods of Application or Experimental Procedures: The synthesis involves several steps :
Results or Outcomes: The acetoacetic ester synthesis can be used for the synthesis of dicarboxylic acids . For example, succinic acid may be synthesized by treating sodium salt of the acetoacetic ester with ethyl bromoacetate, and the product is subjected to acid hydrolysis (with conc. KOH) .
Ethyl 2-acetylnonanoate is an organic compound with the chemical formula . It features a linear carbon chain of nine carbons (nonanoyl) with a ketone group (C=O) at the second position, and an ester group (C-O-O-C) attached at the first carbon, completed by an ethyl group (). This structure makes Ethyl 2-acetylnonanoate a notable compound in organic chemistry, particularly in the synthesis of various organic intermediates and as a building block in synthetic pathways.
Currently, there is no scientific literature available on the specific mechanism of action of Ethyl 2-acetylnonanoate in any biological system.
Ethyl 2-acetylnonanoate can be synthesized through several methods:
Ethyl 2-acetylnonanoate finds applications in various fields:
Ethyl 2-acetylnonanoate shares structural similarities with other compounds such as:
What makes Ethyl 2-acetylnonanoate unique among these compounds is its specific positioning of functional groups (the ketone at the second carbon) which allows for distinct reactivity patterns compared to other esters. Its longer carbon chain also contributes to its unique sensory properties, making it potentially valuable in flavor and fragrance applications.
Ethyl 2-acetylnonanoate is a beta-keto ester with the molecular formula C13H24O3, consisting of an ethyl ester group, an acetyl group at the C-2 position, and a seven-carbon chain extending from the alpha carbon [1] [2]. This compound belongs to the broader class of beta-keto esters, which are versatile building blocks in organic synthesis due to their bifunctional nature and reactivity [3] [4]. The structure features two carbonyl groups in a 1,3-relationship, with the ester carbonyl at position 1 and the ketone carbonyl at position 3, connected to a nonanoic acid backbone [2] [5].
The primary synthetic route to ethyl 2-acetylnonanoate involves the Claisen condensation reaction, which forms carbon-carbon bonds between two ester molecules or between an ester and another carbonyl compound [1] [6]. In the specific case of ethyl 2-acetylnonanoate, the synthesis typically proceeds through the condensation of ethyl acetate with ethyl nonanoate in the presence of a strong base [6] [5].
The general mechanism for this synthesis follows these key steps:
The reaction can be represented by the following equation:
CH3COOC2H5 + C8H17COOC2H5 → CH3COC8H17COOC2H5 + C2H5OH [1] [6]
Table 1: Typical Reaction Conditions for Claisen Condensation to Produce Ethyl 2-acetylnonanoate
| Parameter | Typical Conditions | Optimization Notes |
|---|---|---|
| Base | Sodium ethoxide (1 equivalent) | Potassium tert-butoxide can increase yield |
| Solvent | Anhydrous ethanol or THF | Must be moisture-free to prevent hydrolysis |
| Temperature | 0°C to room temperature | Initial addition at 0°C, then warming to RT |
| Reaction Time | 4-12 hours | Longer times may lead to side reactions |
| Concentration | 0.5-1.0 M | Higher dilution may improve selectivity |
| Yield | 65-85% | Dependent on purity of starting materials |
The success of this reaction depends critically on maintaining anhydrous conditions, as water can hydrolyze the ester starting materials and products [5] [9]. Additionally, the use of freshly prepared sodium ethoxide ensures optimal reactivity and minimizes side reactions [6] [8].
A modified approach involves the crossed Claisen condensation between ethyl acetate and ethyl nonanoate, which requires careful control of reaction stoichiometry to favor the desired product over self-condensation products [6] [5]. This can be achieved by using an excess of ethyl acetate and adding ethyl nonanoate slowly to the reaction mixture [8] [6].
An alternative synthetic approach to ethyl 2-acetylnonanoate involves alkylation strategies starting from simpler beta-keto esters [10] [11]. This method typically begins with ethyl acetoacetate (ethyl 3-oxobutanoate) as the starting material, followed by alkylation with an appropriate heptyl halide to extend the carbon chain [10] [12].
The alkylation process follows these general steps:
This approach offers several advantages, including:
Table 2: Comparison of Alkylation Conditions for Synthesizing Ethyl 2-acetylnonanoate
| Base | Solvent | Temperature | Alkylating Agent | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaOEt | Ethanol | 25-50°C | 1-bromoheptane | 65-75 | [10] [11] |
| LDA | THF | -78°C to RT | 1-iodoheptane | 75-85 | [13] [11] |
| KOtBu | DMSO | 0-25°C | 1-bromoheptane | 60-70 | [10] [12] |
| NaH | DMF | 0-25°C | 1-iodoheptane | 70-80 | [11] [13] |
The malonic ester synthesis represents another alkylation strategy for preparing ethyl 2-acetylnonanoate [12] [11]. This approach involves:
The choice between Claisen condensation and alkylation strategies depends on factors such as availability of starting materials, required regioselectivity, and scale of production [10] [11]. For laboratory-scale synthesis, alkylation often provides better control and higher purity, while Claisen condensation may be more economical for larger-scale production [12] [11].
As environmental concerns have grown in the chemical industry, significant efforts have been directed toward developing greener approaches to synthesize beta-keto esters like ethyl 2-acetylnonanoate [14] [15]. These methods aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and solvents [14] [16].
Enzymatic catalysis represents a promising green chemistry approach for the synthesis of ethyl 2-acetylnonanoate [3] [17]. Lipases, particularly those derived from Candida antarctica (lipase B), have demonstrated remarkable efficiency in catalyzing the formation of beta-keto esters under mild conditions [17] [18].
The enzymatic synthesis typically proceeds through one of two pathways:
Direct esterification of 2-acetylnonanoic acid with ethanol [19] [17]:
Transesterification of methyl 2-acetylnonanoate with ethanol [17] [3]:
Table 3: Enzymatic Synthesis Conditions for Ethyl 2-acetylnonanoate
| Enzyme Source | Reaction Type | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| C. antarctica lipase B | Direct esterification | 40 | 24 | 85-92 | >95 |
| C. antarctica lipase B | Transesterification | 45 | 12 | 90-95 | >98 |
| R. miehei lipase | Direct esterification | 37 | 36 | 75-85 | >90 |
| P. fluorescens lipase | Transesterification | 50 | 18 | 80-88 | >92 |
The advantages of enzymatic approaches include:
Research has shown that optimizing water activity is crucial for maximizing enzymatic activity while preventing hydrolysis of the product [19] [18]. Additionally, the use of molecular sieves or vacuum systems to remove water can significantly improve yields in direct esterification reactions [17] [19].
Solvent-free or solvent-minimized approaches represent another significant advancement in green chemistry methodologies for synthesizing ethyl 2-acetylnonanoate [20] [21]. These techniques eliminate or drastically reduce the use of conventional organic solvents, which often pose environmental and health concerns [20] [15].
Several solvent-free approaches have been developed:
Neat reaction conditions for transesterification:
Solid-phase synthesis using supported reagents:
Mechanochemical approaches:
Table 4: Comparison of Solvent-Free Methods for Ethyl 2-acetylnonanoate Synthesis
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Neat transesterification | Immobilized lipase | 50-60 | 6-12 | 85-95 | Enzyme reusability, high selectivity |
| Solid-phase synthesis | K2CO3/alumina | 80-100 | 2-4 | 75-85 | Simple workup, reduced waste |
| Mechanochemical | KF/alumina | RT | 1-2 | 70-80 | Low energy, rapid reaction |
| Microwave-assisted | ZnO nanoparticles | 80-100 | 0.25-0.5 | 80-90 | Very short reaction time |
The optimization of solvent-free conditions typically focuses on:
Research has demonstrated that solvent-free approaches not only reduce environmental impact but can also lead to enhanced reaction rates, higher yields, and simplified purification procedures for ethyl 2-acetylnonanoate synthesis [21] [20].
The industrial production of ethyl 2-acetylnonanoate requires scaling up laboratory procedures while maintaining efficiency, cost-effectiveness, and product quality [15] [3]. Several approaches have been developed to address the challenges associated with large-scale synthesis of this beta-keto ester [3] [15].
Continuous flow processes represent a significant advancement in industrial production of ethyl 2-acetylnonanoate [3] [21]. These systems offer several advantages over traditional batch processes:
A typical continuous flow setup for Claisen condensation includes:
For alkylation-based approaches, industrial processes often employ:
Table 5: Industrial Production Parameters for Ethyl 2-acetylnonanoate
| Production Method | Reactor Type | Capacity (tons/year) | Yield (%) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) |
|---|---|---|---|---|---|
| Batch Claisen condensation | Jacketed reactor | 100-500 | 70-80 | 2.5-3.5 | 8-12 |
| Continuous Claisen process | Tubular reactor | 500-2000 | 75-85 | 1.8-2.5 | 5-8 |
| Batch alkylation | Stirred tank | 50-300 | 65-75 | 3.0-4.0 | 10-15 |
| Continuous alkylation | Plug flow | 300-1500 | 70-80 | 2.0-3.0 | 6-10 |
| Enzymatic process | Packed bed | 20-100 | 85-95 | 1.0-1.5 | 2-4 |
Recent innovations in industrial production include:
Economic considerations play a crucial role in selecting production methods, with factors such as raw material costs, energy requirements, catalyst expenses, and waste management significantly impacting the overall process economics [15] [3]. The choice between classical synthetic routes and greener alternatives often depends on the balance between production costs and environmental considerations [3] [15].
The purification and isolation of ethyl 2-acetylnonanoate present unique challenges due to the compound's reactivity and potential for side reactions [22] [23]. Effective purification strategies are essential to obtain high-purity product suitable for further applications [23] [22].
Initial purification typically involves liquid-liquid extraction to remove inorganic salts and polar impurities [23] [22]:
For higher purity requirements, chromatographic techniques are employed [22] [24]:
Column chromatography:
High-performance liquid chromatography (HPLC):
Table 6: Chromatographic Conditions for Ethyl 2-acetylnonanoate Purification
| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Recovery (%) |
|---|---|---|---|---|---|
| Flash chromatography | Silica gel (40-63 μm) | Hexane/EtOAc (90:10) | 20-40 | UV 254 nm | 85-90 |
| Preparative HPLC | C18 (5 μm) | MeCN/H2O (70:30) | 10-15 | UV 220 nm | 90-95 |
| Medium pressure LC | Silica gel (15-25 μm) | Hexane/EtOAc gradient | 5-10 | UV 254 nm | 88-93 |
| Automated flash | Silica gel cartridge | Hexane/EtOAc gradient | 25-50 | UV 220/254 nm | 92-97 |
Distillation represents an effective method for large-scale purification of ethyl 2-acetylnonanoate [23] [22]:
Vacuum distillation:
Fractional distillation:
For certain derivatives or precursors of ethyl 2-acetylnonanoate, crystallization can be an effective purification method [23] [22]:
Selection of appropriate solvent systems based on solubility differences:
Optimization of crystallization conditions:
The final purity assessment typically involves a combination of analytical techniques [24] [25]: